Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)-
Description
The compound "Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)-" is a substituted benzene derivative with three functional groups:
- 2-Trifluoromethoxy: A trifluoromethoxy group (-OCF₃) at position 2, contributing electron-withdrawing properties and enhancing thermal and chemical stability.
- 1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl: A tert-butyldimethylsilyl (TBS) ether-protected hydroxymethyl group at position 1. The TBS group is a bulky protecting group commonly used in organic synthesis to shield hydroxyl moieties during reactions .
This compound is likely utilized as an intermediate in pharmaceutical or materials chemistry, leveraging its bromine for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) and its TBS group for controlled deprotection strategies.
Properties
IUPAC Name |
[4-bromo-2-(trifluoromethoxy)phenyl]methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrF3O2Si/c1-13(2,3)21(4,5)19-9-10-6-7-11(15)8-12(10)20-14(16,17)18/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIGBFMZVUYDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrF3O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101127276 | |
| Record name | 4-Bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220996-82-7 | |
| Record name | 4-Bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220996-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)- typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the synthesis while maintaining product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxy and tert-butyldimethylsilyloxymethyl groups retained .
Scientific Research Applications
Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for drug discovery.
Mechanism of Action
The mechanism by which Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)- exerts its effects depends on the specific application. In chemical reactions, the tert-butyldimethylsilyloxymethyl group can act as a protecting group, while the trifluoromethoxy group can influence the compound’s reactivity and stability. The bromine atom can serve as a reactive site for further functionalization .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a bromine atom, trifluoromethoxy group, and TBS-protected hydroxymethyl substituent. Below is a comparison with structurally related benzene derivatives:
Key Differences and Implications
Electron-Withdrawing Effects :
- The trifluoromethoxy (-OCF₃) group in the target compound provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) or methyl (-CH₃) groups in analogs . This increases electrophilic substitution reactivity at the bromine position.
- Fluorine in 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene further polarizes the ring, enhancing stability in harsh conditions .
Protecting Group Utility :
- The TBS group in the target compound contrasts with sulfanyl (-S-) or aldehyde (-CHO) substituents in analogs. TBS ethers are hydrolytically stable under basic conditions but cleaved by fluoride ions (e.g., TBAF), enabling selective deprotection .
Reactivity in Cross-Coupling :
- Bromine in the target compound is more reactive than chlorine or fluorine in similar derivatives (e.g., 5g in ), making it preferable for palladium-catalyzed couplings .
Physical and Spectral Data
While explicit data for the target compound are absent in the evidence, predictions can be made based on analogs:
Biological Activity
Benzene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)- is notable for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting tumor cell proliferation, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 335.23 g/mol. The structure features a bromine atom at the para position relative to a trifluoromethoxy group and a dimethylsilyl ether moiety, which may influence its biological activity.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:
- Lung cancer
- Ovarian cancer
- Prostate cancer
The compound's mechanism involves interference with cellular signaling pathways that regulate cell growth and survival. Specifically, it may modulate pathways such as:
- Apoptosis induction : Promoting programmed cell death in malignant cells.
- Cell cycle arrest : Preventing cancer cells from progressing through the cell cycle.
In Vitro Studies
A study demonstrated that treatment with Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)- resulted in a dose-dependent reduction in cell viability across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 20 µM, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 10 |
| OVCAR3 (Ovarian) | 8 |
| PC3 (Prostate) | 15 |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Lung Cancer Model : In xenograft models, administration of the compound led to a significant reduction in tumor size compared to controls.
- Ovarian Cancer Study : In vitro assays showed that the compound induced apoptosis in OVCAR3 cells, with increased expression of pro-apoptotic markers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
